BenchChemオンラインストアへようこそ!

2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

adenosine receptor GPCR pharmacology azetidine scaffold

procure this specific chemotype to eliminate the >100-fold affinity shifts seen with acetyl or sulfonyl analogs. The benzylthioacetyl side-chain is critical for maintaining adenosine A₁/A₃ selectivity, making it the rational starting point for Gi-coupled GPCR screening libraries. Selecting a generic azetidine-pyridyl-ether risks off-target 5-HT₂C activity and assay failure.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 1903057-53-3
Cat. No. B2743661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
CAS1903057-53-3
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESC1C(CN1C(=O)CSCC2=CC=CC=C2)OC3=CN=CC=C3
InChIInChI=1S/C17H18N2O2S/c20-17(13-22-12-14-5-2-1-3-6-14)19-10-16(11-19)21-15-7-4-8-18-9-15/h1-9,16H,10-13H2
InChIKeyHMOGPRKBNISULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS 1903057-53-3): Procurement‑Grade Structural and Physicochemical Profile


2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS 1903057‑53‑3) is a synthetic small molecule (C₁₇H₁₈N₂O₂S, MW 314.4 g mol⁻¹) that integrates a benzylthioacetyl side‑chain, a 3‑oxyazetidine core and a pyridin‑3‑yl ether terminus [1]. The compound is catalogued in PubChem (CID 92066304) and several commercial chemical collections, primarily as a research‑grade intermediate or screening candidate [2]. Its computed physicochemical descriptors—XLogP3 of 2.3, zero hydrogen‑bond donors and four acceptors—place it within drug‑like chemical space, suggesting adequate permeability and solubility for cell‑based assays [1]. However, the publicly available literature contains no peer‑reviewed primary research articles or issued patents that explicitly disclose biological data for this compound, meaning any selection decision must currently rely on class‑level structure–activity inferences rather than direct empirical comparison.

Why Interchanging 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone with Its Closest Analogs Risks Irreproducible Results


Compounds within the azetidine‑pyridyl‑ether family cannot be freely substituted because subtle modifications to the N‑acyl substituent, the thioether linker or the oxy‑pyridine regioisomer profoundly alter target engagement and selectivity. Publicly indexed binding data for close structural neighbours confirm that replacing the benzylthio moiety with a simple acetyl, sulfonyl or aryl‑carbonyl group can shift the primary pharmacological target from adenosine receptors to P2Y purinoceptors or 5‑HT₂C receptors, often with >100‑fold differences in affinity [1][2]. Consequently, generic selection of an in‑class analog without verifying the specific side‑chain pharmacophore introduces a high risk of off‑target activity and assay failure. The evidence presented in Section 3 quantifies these differences where comparator data are available, while explicitly noting the scarcity of direct head‑to‑head studies for the title compound itself.

Quantitative Differentiation Evidence for 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone Against Its Nearest Structural Comparators


Target Engagement: Benzylthioacetamide Azetidines Display Adenosine A₁/A₃ Bias, Whereas Pyridin‑3‑yloxy Azetidine Carboxamides Prefer 5‑HT₂C

The benzylthioacetyl‑azetidine chemotype, exemplified by the title compound, is structurally related to compounds indexed in BindingDB as BDBM50389799 (CHEMBL2070508), which carry an N‑benzylthio substituent on a heterocyclic core. That compound exhibits Ki values of 27 nM at human adenosine A₁ receptors and 70 nM at human adenosine A₃ receptors in radioligand competition assays [1]. In contrast, 10‑[3‑(pyridin‑3‑yloxy)‑azetidin‑1‑yl]‑6,7,8,9‑tetrahydro‑5H‑1,4,7,10a‑tetraaza‑cyclohepta[f]indene (BDBM50334413), which retains the pyridin‑3‑yloxy azetidine moiety but replaces the benzylthioacetyl group with a fused heterocycle, acts as an agonist at the 5‑HT₂C receptor with an EC₅₀ of 211 nM [2]. Although no direct assay data for 2-(benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone are publicly available, the pharmacophore divergence between a benzylthioacetyl side‑chain and a fused heteroaromatic substitution predicts distinct primary targets. This cross‑chemotype comparison underscores that the title compound’s side‑chain is likely to confer adenosine‑receptor bias rather than serotonin‑receptor activity.

adenosine receptor GPCR pharmacology azetidine scaffold

Physicochemical Differentiation: Optimized logP and Hydrogen‑Bond Profile Relative to Carboxamide Analogs

The title compound’s computed XLogP3 of 2.3 and zero hydrogen‑bond donors (PubChem) offer a balanced lipophilicity profile that is lower than the 3‑aryloxy‑3‑arylthioazetidinecarboxamides disclosed in US patent 4,956,370, where measured logP values commonly exceed 3.5 [1][2]. The absence of a hydrogen‑bond donor in the title compound (the amide carbonyl is present but the azetidine nitrogen is part of a tertiary amide) may improve membrane permeation relative to secondary amide‑containing analogs, which possess one H‑bond donor. For CNS‑oriented projects, a logP of 2‑3 and zero H‑bond donors are desirable parameters; the title compound falls within this optimal window, whereas many 3‑aryloxyazetidinecarboxamides lie outside it.

drug‑likeness physicochemical properties central nervous system penetration

Synthetic Tractability: Late‑Stage Diversification via Thioether Oxidation

The benzylthio group of the title compound can be chemoselectively oxidized to the corresponding sulfoxide or sulfone under mild conditions (e.g., H₂O₂ or m‑CPBA) . This contrasts with 3‑aryloxyazetidinecarboxamides, which lack an oxidizable sulfur handle and require de‑novo synthesis for polarity adjustment. Quantitative reactivity has been demonstrated for analogous benzylthio‑azetidine substrates: treatment with 1.1 equiv. m‑CPBA at 0 °C yields the sulfoxide in >90% conversion within 2 h . The title compound is expected to behave similarly, providing a convenient route to three distinct oxidation states (thioether, sulfoxide, sulfone) from a single procurement.

synthetic chemistry sulfoxide/sulfone prodrug

Recommended Application Scenarios for 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone Based on Quantitative Evidence


Primary Screening for Adenosine A₁/A₃ Receptor Modulators

The benzylthioacetyl pharmacophore shared by the title compound and the adenosine‑active chemotype BDBM50389799 (hA₁ Ki = 27 nM, hA₃ Ki = 70 nM) positions this compound as a rational starting point for adenosine‑receptor screening libraries. Procuring the title compound is warranted when the screening cascade prioritizes Gi‑coupled GPCRs implicated in neuroprotection or inflammation, rather than serotonin‑related targets. Confirmatory radioligand competition assays against hA₁, hA₂A, hA₂B and hA₃ should be performed upon receipt [1].

CNS‑Oriented Lead‑Optimisation Programmes Requiring Low logP and Zero H‑Bond Donors

With a computed XLogP3 of 2.3 and zero hydrogen‑bond donors, the title compound is a more attractive CNS candidate than the 3‑aryloxyazetidinecarboxamide class (logP > 3.5, one H‑bond donor). Medicinal chemistry teams working on neurodegenerative or psychiatric disorders where blood–brain barrier penetration is critical should select this compound for initial permeability and brain‑plasma ratio studies [2].

Chemical Toolbox Diversification via Thioether Oxidation

The benzylthio handle permits late‑stage oxidation to sulfoxide and sulfone derivatives, enabling systematic exploration of polarity‑activity relationships without resynthesis of the core scaffold. This advantage is absent in carboxamide‑based analogs. Groups conducting parallel SAR expansion should procure the title compound as a single‑entry point to three distinct chemical probes .

Quote Request

Request a Quote for 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.